n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride
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Overview
Description
n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is a versatile chemical compound with a unique structure that makes it valuable in various scientific research applications. It is known for its role in drug synthesis, neurological disorder studies, and chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride typically involves the reaction of n-Benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of 3-n,n-R2-aminosubstituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:
Nucleophilic Addition: The compound reacts with secondary amines at the C=C double bond, forming substituted succinimides.
Common Reagents and Conditions
Reagents: Secondary amines such as diethylamine, piperidine, and morpholine.
Conditions: Reactions are typically carried out in a 1,4-dioxane medium at room temperature or elevated temperatures (80–90°C).
Major Products
3-n,n-R2-aminosubstituted succinimides: Formed through nucleophilic addition.
Unsymmetrical maleic acid diamides: Formed through amidation reactions.
Scientific Research Applications
n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is used in various scientific research applications, including:
Drug Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Neurological Disorders: It is used to study the mechanisms and potential treatments for neurological disorders.
Chemical Reactions: The compound serves as a tool for studying various chemical reactions and their mechanisms.
Mechanism of Action
The mechanism of action of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurological processes .
Comparison with Similar Compounds
Similar Compounds
n-Benzyl-2-phenethylamine: Shares a similar structure but lacks the piperidine ring.
n-Benzylmaleimide: Used in similar nucleophilic addition
Properties
IUPAC Name |
N-benzyl-N-(2-phenylethyl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;;/h1-10,20-21H,11-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQXTCSTJSTNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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